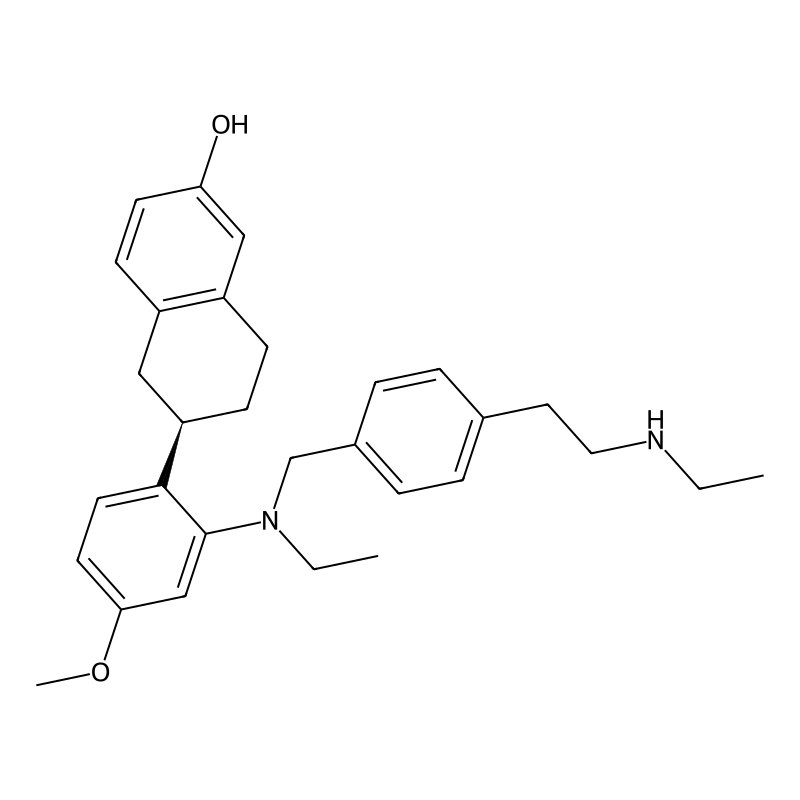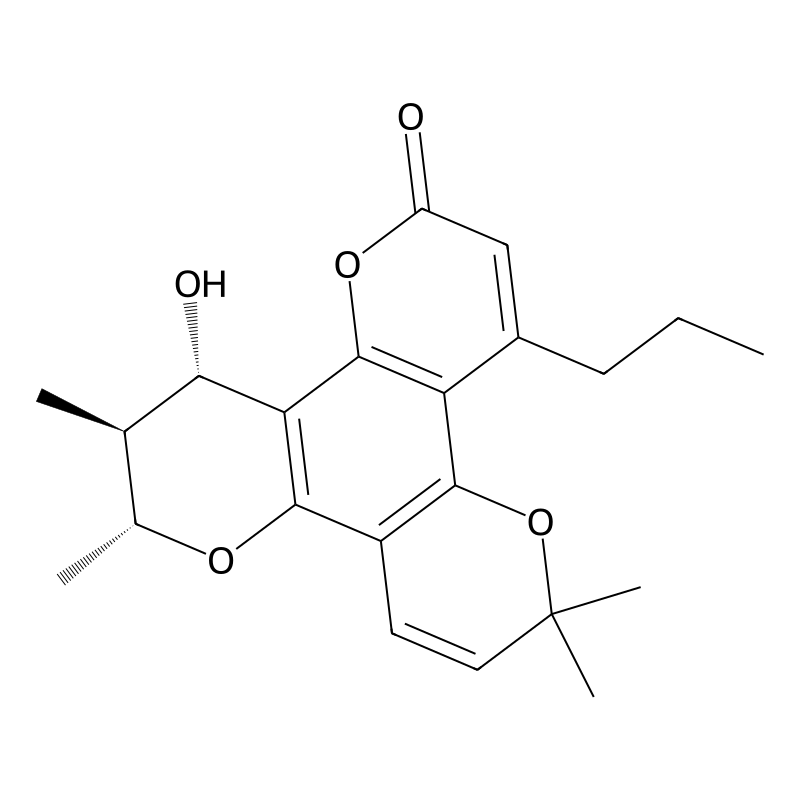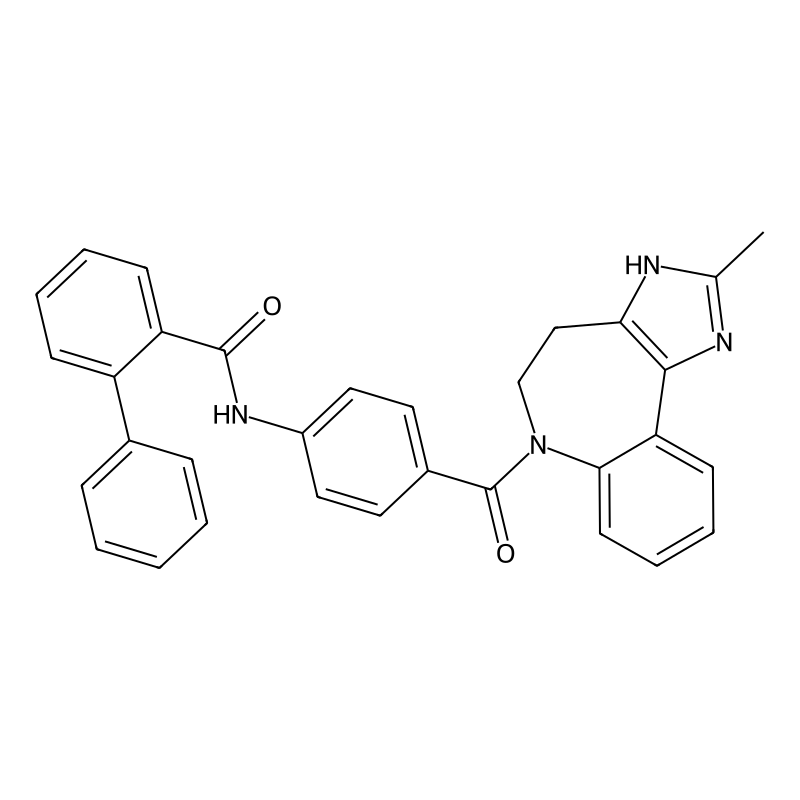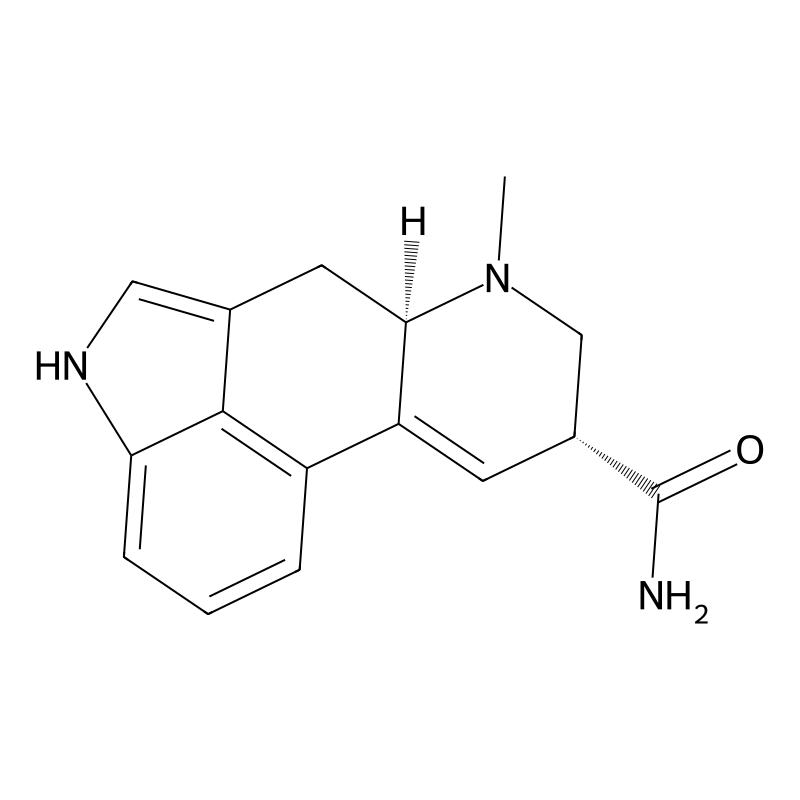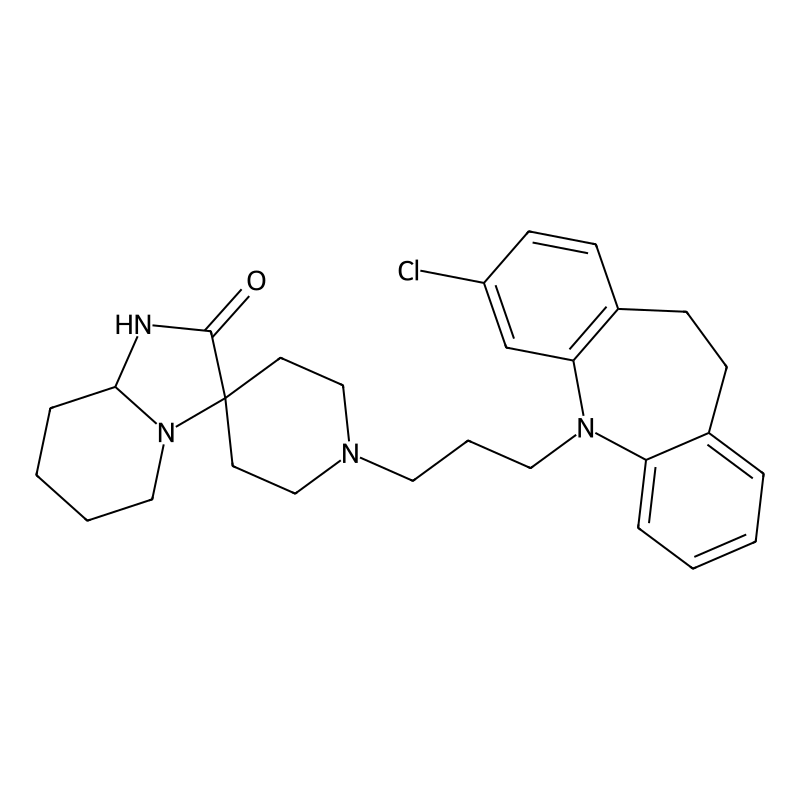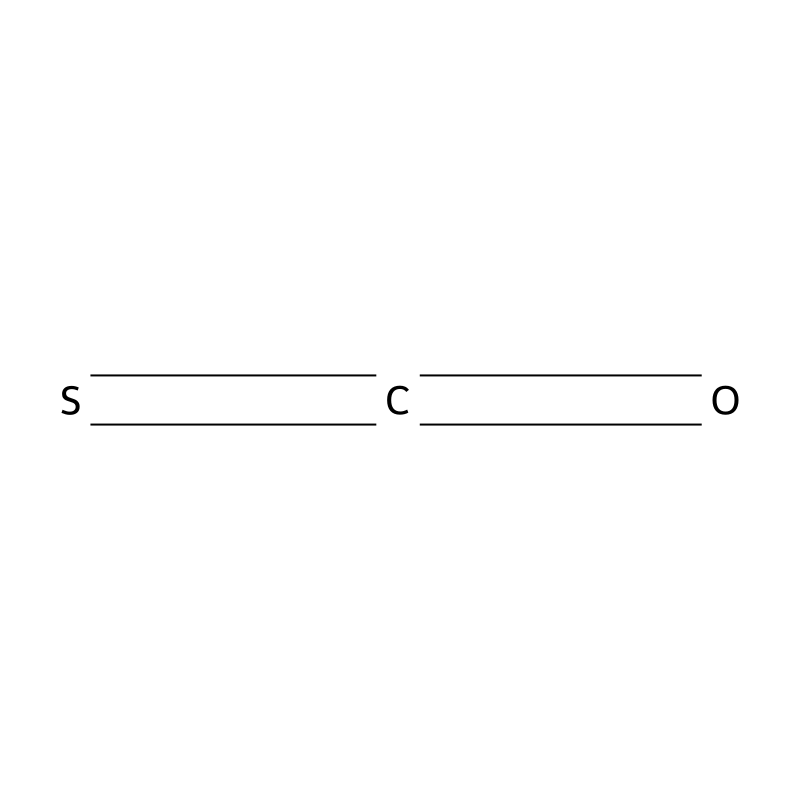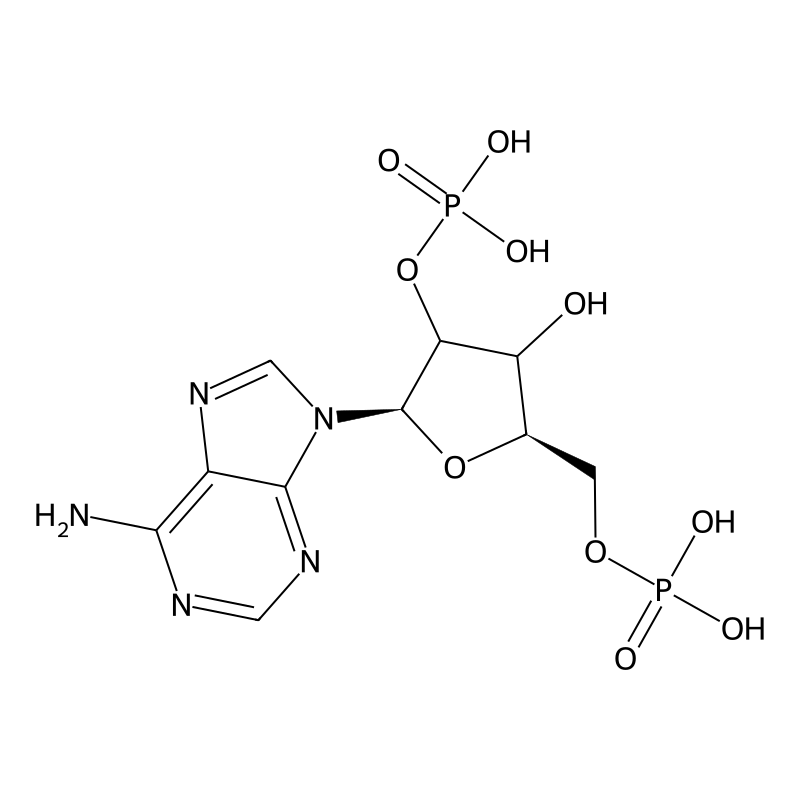N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
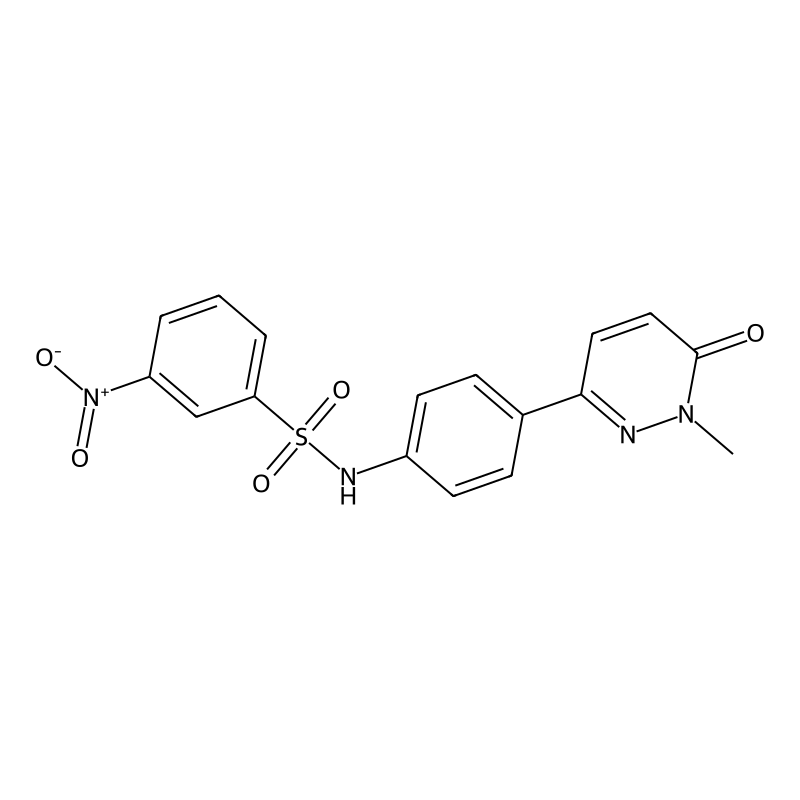
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyridazinone ring and a sulfonamide group. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of both the nitro group and the sulfonamide moiety suggests possible applications in pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.
- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
- Reduction: It can undergo reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
- Substitution: The aromatic rings in the compound allow for electrophilic or nucleophilic substitution reactions, which can produce halogenated derivatives when treated with halogens in the presence of catalysts like iron(III) chloride.
The biological activity of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is primarily linked to its potential as an anti-inflammatory and antimicrobial agent. The mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Such interactions could lead to a reduction in inflammation and pain, making it a candidate for further pharmacological studies.
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves several steps:
- Preparation of Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
- Formation of Amide Bond: The resulting pyridazinone intermediate is then coupled with 3-nitrobenzenesulfonamide using standard amide bond formation techniques. Common coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
- Optimization for Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to enhance reaction control and yield.
The compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it could be developed as an anti-inflammatory or antimicrobial drug.
- Research: Its unique structure makes it a valuable compound for studying chemical interactions and biological mechanisms in medicinal chemistry.
Interaction studies are crucial for understanding the pharmacodynamics of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide. Preliminary studies suggest that it may interact with specific enzymes involved in inflammatory processes, indicating its potential therapeutic effects. Further research is needed to elucidate these interactions fully and assess the compound's efficacy and safety profile in biological systems .
Several compounds share structural similarities with N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide | Contains naphthamide group | Distinct chemical properties due to naphthamide |
| N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | Incorporates benzo[d][1,3]dioxole structure | Potentially different biological activities |
| 4-Amino-N-(4-nitrophenyl)benzenesulfonamide | Similar sulfonamide group | Different nitro substitution pattern |
Uniqueness
The uniqueness of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide lies in its combination of a pyridazinone ring with a nitro-substituted sulfonamide group. This structural configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds .
